N-oleoyl-D-erythro-sphinganine

Catalog No.
S631748
CAS No.
34227-83-3
M.F
C36H71NO3
M. Wt
566 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-oleoyl-D-erythro-sphinganine

CAS Number

34227-83-3

Product Name

N-oleoyl-D-erythro-sphinganine

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadec-9-enamide

Molecular Formula

C36H71NO3

Molecular Weight

566 g/mol

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,34-35,38-39H,3-16,19-33H2,1-2H3,(H,37,40)/b18-17-/t34-,35+/m0/s1

InChI Key

MJQIARGPQMNBGT-WWUCIAQXSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O

Role in Cellular Signaling:

Ceramides, including N-(9Z-octadecenoyl)-sphinganine, act as signaling molecules within cells. They are involved in various pathways regulating cell growth, differentiation, and survival. Studies have shown that N-(9Z-octadecenoyl)-sphinganine can activate specific protein kinases, leading to changes in gene expression and cellular responses [].

Involvement in Human Diseases:

Abnormal levels of ceramides, including N-(9Z-octadecenoyl)-sphinganine, have been linked to various human diseases, including:

  • Neurodegenerative diseases: Studies suggest that elevated levels of N-(9Z-octadecenoyl)-sphinganine may contribute to the progression of Alzheimer's disease and Parkinson's disease [, ].
  • Cancer: Research indicates that N-(9Z-octadecenoyl)-sphinganine may play a role in cancer cell proliferation and metastasis [].
  • Skin diseases: Abnormal ceramide levels, including N-(9Z-octadecenoyl)-sphinganine, have been implicated in the development of certain skin conditions like psoriasis [].

Potential as a Therapeutic Target:

Given the potential role of N-(9Z-octadecenoyl)-sphinganine in various diseases, researchers are exploring its potential as a therapeutic target. This involves developing strategies to modulate its levels or activity in the body to treat or prevent these diseases. However, this area of research is still in its early stages [].

N-oleoyl-D-erythro-sphinganine is a complex sphingolipid characterized by its long-chain fatty acid, oleic acid, attached to the amino alcohol backbone of D-erythro-sphinganine. This compound plays a crucial role in cellular processes and is part of the broader family of ceramides, which are essential components of cell membranes and signaling molecules. Its structure includes a sphingoid base with an acyl chain derived from oleic acid, contributing to its unique properties and biological functions.

N-(9Z-octadecenoyl)-sphinganine, along with other ceramides, plays a multifaceted role in cellular functions:

  • Membrane Structure: It contributes to the structural integrity and fluidity of cell membranes, influencing various cellular processes that rely on membrane dynamics [].
  • Cell Signaling: Ceramides, including N-(9Z-octadecenoyl)-sphinganine, can act as signaling molecules involved in cell growth, differentiation, and apoptosis (programmed cell death).
Typical of sphingolipids. These include:

  • Acylation Reactions: The conversion of D-erythro-sphinganine to N-oleoyl-D-erythro-sphinganine involves the acylation of the amine group with oleic acid, typically facilitated by coupling agents or catalysts.
  • Hydrolysis: In biological systems, N-oleoyl-D-erythro-sphinganine can be hydrolyzed to release oleic acid and D-erythro-sphingosine, which can further participate in metabolic pathways.
  • Phosphorylation: This compound may also undergo phosphorylation to form ceramide 1-phosphate, which is involved in signaling pathways related to cell growth and survival.

N-oleoyl-D-erythro-sphinganine exhibits several biological activities:

  • Cell Signaling: It plays a significant role in cellular signaling pathways, influencing processes such as apoptosis, proliferation, and differentiation.
  • Neuroprotection: Research indicates that ceramides, including N-oleoyl-D-erythro-sphinganine, can protect neural progenitor cells by modulating their motility and survival under stress conditions .
  • Regulation of Membrane Dynamics: This compound contributes to the structural integrity of cell membranes and influences membrane fluidity and permeability.

The synthesis of N-oleoyl-D-erythro-sphinganine typically involves several steps:

  • Formation of D-erythro-sphinganine: Starting from L-serine, D-erythro-sphinganine can be synthesized through a series of chemical transformations involving protection and deprotection steps.
  • Acylation: The final step involves the acylation of D-erythro-sphinganine with oleic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide or similar agents to facilitate the reaction .
  • Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological studies.

N-oleoyl-D-erythro-sphinganine has various applications in research and industry:

  • Biochemical Research: It is widely used as a standard in lipid analysis due to its well-characterized properties.
  • Pharmaceutical Development: This compound is studied for its potential therapeutic effects in neurodegenerative diseases and cancer due to its role in cell signaling .
  • Cosmetic Industry: Its moisturizing properties make it a candidate for inclusion in skincare formulations.

Studies have shown that N-oleoyl-D-erythro-sphinganine interacts with various proteins and cellular components:

  • Protein Binding: It can bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Membrane Interaction: The compound's ability to integrate into lipid bilayers affects membrane dynamics and protein localization within membranes .

N-oleoyl-D-erythro-sphinganine shares similarities with other sphingolipids but has unique features that distinguish it:

Compound NameStructure DescriptionUnique Features
N-palmitoyl-D-erythro-sphinganineContains palmitic acid instead of oleic acidGenerally more saturated; different biological effects
N-linoleoyl-D-erythro-sphinganineContains linoleic acid; polyunsaturated fatty acidDifferent degree of unsaturation affects function
N-stearoyl-D-erythro-sphinganineContains stearic acid; saturated fatty acidHigher melting point; different cellular interactions

N-oleoyl-D-erythro-sphinganine's unique combination of structure and function makes it particularly interesting for studies related to lipid metabolism and cell signaling pathways compared to these similar compounds.

N-Oleoyl-D-Erythro-Sphinganine, a dihydroceramide, emerged as a critical molecule in sphingolipid research following decades of evolving understanding. Initially, sphingolipids were discovered in 1874 by Johann Ludwig Thudichum, who isolated them from brain tissue and named them after the enigmatic Sphinx. However, dihydroceramides like N-Oleoyl-D-Erythro-Sphinganine were long dismissed as inert precursors due to their structural similarity to bioactive ceramides lacking the C4–C5 trans-double bond.

A paradigm shift occurred in the early 2000s when studies revealed dihydroceramides’ biological roles. For example, the Merrill group demonstrated that fenretinide, a chemotherapeutic agent, selectively increased dihydroceramides by inhibiting dihydroceramide desaturase (DES1). This finding challenged the dogma of dihydroceramide inactivity and spurred investigations into their unique functions. The compound’s specific identification as N-Oleoyl-D-Erythro-Sphinganine (CAS 34227-83-3) was facilitated by advances in mass spectrometry, enabling precise differentiation from ceramides.

Classification within Sphingolipids

N-Oleoyl-D-Erythro-Sphinganine belongs to the dihydroceramide subclass of sphingolipids, characterized by a saturated sphinganine backbone (d18:0) rather than sphingosine (d18:1). Its structural and functional classification is outlined below:

Table 1: Classification of N-Oleoyl-D-Erythro-Sphinganine

FeatureDescription
BackboneD-erythro-sphinganine (2S,3R configuration)
Acyl chainOleoyl (C18:1, Δ9 cis) linked via amide bond
ClassSimple sphingolipid (non-phosphorylated, non-glycosylated)
Biosynthetic pathwayDe novo synthesis via ceramide synthase (e.g., CerS2)

Dihydroceramides serve as precursors to ceramides but exhibit distinct biophysical properties, such as altered membrane packing and elasticity, due to the absence of the C4–C5 double bond.

Nomenclature and Terminology

The systematic naming of N-Oleoyl-D-Erythro-Sphinganine adheres to IUPAC and LIPID MAPS conventions:

  • IUPAC Name:
    $$ (2S,3R)-2-\text{[(9Z)-octadec-9-enamido]}-3\text{-hydroxyoctadecane-1,4\text{-diol}} $$

  • Common Synonyms:

    • C18:1-Dihydroceramide
    • N-Oleoyl sphinganine
    • Ceramide(d18:0/18:1(9Z))
  • Abbreviated Notation:

    • Cer(d18:0/18:1(9Z)): Indicates a dihydroceramide (d18:0) with an 18-carbon monounsaturated acyl chain.
  • CAS Registry: 34227-83-3.

Importance in Sphingolipid Research

N-Oleoyl-D-Erythro-Sphinganine is pivotal for understanding sphingolipid dynamics due to its roles in:

De Novo Sphingolipid Biosynthesis

As a direct product of ceramide synthases (e.g., CerS2), it occupies a bottleneck position in the pathway. DES1-mediated desaturation converts it to ceramide, a key regulator of apoptosis.

Autophagy and Cellular Stress Responses

Accumulation of N-Oleoyl-D-Erythro-Sphinganine induces autophagy independently of mTOR signaling, as shown in Des1 knockout models. This contrasts with ceramide’s pro-apoptotic effects, highlighting divergent biological outcomes.

Hypoxia Adaptation

DES1 activity is oxygen-dependent, making dihydroceramides like N-Oleoyl-D-Erythro-Sphinganine biomarkers of hypoxic stress. Under low oxygen, DES1 inhibition shifts sphingolipid balance toward dihydroceramides, influencing mitochondrial function and ATP production.

Disease Associations

  • Cancer: Elevated levels correlate with chemotherapy resistance in ovarian and breast cancers.
  • Metabolic Disorders: Linked to insulin resistance in obese models, suggesting a role in lipotoxicity.
  • Neurological Diseases: Mutations in Des1 cause hypomyelinating leukodystrophy-18, implicating dihydroceramide imbalance in myelin defects.

Molecular Formula and Mass

N-oleoyl-D-erythro-sphinganine, also known as N-(9Z-octadecenoyl)-sphinganine or C18:1-Dihydroceramide, possesses the molecular formula C36H71NO3 [1] [2]. The compound exhibits a molecular weight of 566.0 grams per mole according to computational analysis by PubChem [1]. Alternative sources report slightly varying molecular weights, with values of 565.954 grams per mole [2] being documented in commercial specifications.

The compound is registered under the Chemical Abstracts Service number 34227-83-3 [1] [2]. Mass spectrometry analysis reveals an exact mass of 565.5350 atomic mass units [1], which aligns with the theoretical calculations for this dihydroceramide species.

PropertyValueSource
Molecular FormulaC36H71NO3 [1] [2]
Molecular Weight566.0 g/mol [1]
Exact Mass565.5350 amu [1]
CAS Number34227-83-3 [1] [2]

Stereochemistry and Conformational Analysis

N-oleoyl-D-erythro-sphinganine exhibits the D-erythro stereochemical configuration, which is crucial for its biological activity and interaction with cellular components [3]. The D-erythro configuration refers to the specific spatial arrangement of hydroxyl and amino groups on the sphinganine backbone [3] [4].

The compound lacks the characteristic 4,5-trans double bond present in sphingosine-based ceramides, which significantly affects its conformational properties [4] [5]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the absence of this double bond in dihydroceramides leads to conformational distortion of hydrogen bonding motifs that are typically observed in ceramides [5].

Conformational analysis reveals that the saturated nature of the sphinganine backbone allows for greater flexibility compared to sphingosine-containing ceramides [5]. The stereochemistry of the sphingoid base backbone affects the subcellular localization, with D-erythro species demonstrating specific trafficking patterns within cellular organelles [4].

The oleoyl fatty acid chain contains a cis double bond at the 9-position (9Z configuration), contributing to the overall three-dimensional structure and membrane integration properties of the molecule [1] [6]. This unsaturated fatty acid component introduces a bend in the acyl chain, affecting the packing behavior and membrane interactions of the compound.

Physical Properties

Solubility Characteristics

N-oleoyl-D-erythro-sphinganine demonstrates limited solubility in aqueous systems due to its amphiphilic nature [7]. The compound exhibits solubility in organic solvents, particularly chloroform, ethanol, and methanol [8]. Commercial preparations indicate solubility in dimethyl sulfoxide at concentrations of 5 milligrams per milliliter when dissolved in hot dimethyl sulfoxide and subsequently cooled to room temperature [9].

The solubility characteristics are influenced by the presence of both hydrophilic (amino alcohol) and hydrophobic (long-chain fatty acid) components [7]. The compound's behavior in lipid environments allows for integration into cellular membranes, where it can alter lipid composition and affect membrane fluidity [7].

Storage recommendations typically specify maintenance at -20°C to preserve stability and prevent degradation [2] [9]. The compound is generally supplied as a powder or solid form for research applications [9] [6].

Melting and Phase Transition Properties

Specific melting point data for N-oleoyl-D-erythro-sphinganine is not extensively documented in the available literature. However, related dihydroceramide compounds typically exhibit melting points that differ from their ceramide counterparts due to the absence of the sphingoid base double bond [10] [11].

The phase transition behavior of dihydroceramides is influenced by the lack of the 4,5-trans double bond, which affects the biophysical properties of membranes containing these lipids [11]. The saturated sphingoid base of dihydroceramides contributes to different packing arrangements compared to unsaturated ceramides [11].

Commercial storage specifications consistently recommend maintenance at -20°C, suggesting thermal sensitivity and potential phase transitions at elevated temperatures [2] [9] [6]. The compound is typically shipped on wet ice to maintain stability during transport [6].

Structural Comparison with N-Oleoyl-D-Erythro-Sphingosine

The primary structural difference between N-oleoyl-D-erythro-sphinganine and N-oleoyl-D-erythro-sphingosine lies in the sphingoid base backbone [12] [13]. N-oleoyl-D-erythro-sphingosine contains a 4,5-trans double bond in the sphingoid base, while N-oleoyl-D-erythro-sphinganine lacks this unsaturation [12] [13].

Structural FeatureN-oleoyl-D-erythro-sphinganineN-oleoyl-D-erythro-sphingosine
Molecular FormulaC36H71NO3C36H69NO3
Molecular Weight566.0 g/mol563.94 g/mol
Sphingoid BaseSphinganine (saturated)Sphingosine (4,5-trans double bond)
Double Bonds1 (in fatty acid only)2 (fatty acid + sphingoid base)

The absence of the sphingoid base double bond results in different conformational properties and biological activities [12] [11]. Nuclear magnetic resonance studies have shown that the 4,5-trans double bond in sphingosine-containing ceramides is essential for proper hydrogen bonding networks [5]. In dihydroceramides like N-oleoyl-D-erythro-sphinganine, the lack of this double bond leads to conformational distortion of critical hydrogen bonding motifs [5].

The structural differences extend to their metabolic relationships, as N-oleoyl-D-erythro-sphinganine serves as a biosynthetic precursor to N-oleoyl-D-erythro-sphingosine through the action of dihydroceramide desaturase [14] [15]. This enzymatic conversion introduces the characteristic 4,5-trans double bond that distinguishes ceramides from dihydroceramides [14].

Both compounds share the same oleoyl fatty acid component with identical 9Z configuration, but their distinct sphingoid base structures result in different membrane interactions and cellular localizations [4] [11].

Chemical Reactivity

N-oleoyl-D-erythro-sphinganine exhibits chemical reactivity patterns characteristic of dihydroceramides [16] [14]. The compound serves as a substrate for dihydroceramide desaturase, which catalyzes the introduction of the 4,5-trans double bond to form the corresponding ceramide [14] [15].

The desaturation reaction follows a stereospecific mechanism involving elimination of hydrogen atoms from specific positions on the sphingoid base [17]. Mass spectrometric analysis has revealed that the desaturase removes a deuterium atom from carbon-4 and a hydrogen atom from carbon-5 in a syn-elimination process [17].

Chemical reactivity studies have demonstrated that dihydroceramide desaturase activity can be modulated by oxidative stress conditions [14]. Treatment with hydrogen peroxide, tert-butylhydroperoxide, and menadione leads to potent inhibition of desaturase activity, resulting in accumulation of dihydroceramides including N-oleoyl-D-erythro-sphinganine [14].

The compound undergoes oxidative cleavage reactions when subjected to ozonolysis conditions [18]. Ozone-induced dissociation mass spectrometry reveals that the oleoyl fatty acid double bond exhibits higher reactivity compared to potential oxidation sites on the saturated sphingoid base [18].

Analytical chemistry applications utilize the compound's reactivity for derivatization procedures [19]. The amino group can be derivatized with reagents such as o-phthalaldehyde for high-performance liquid chromatography analysis [19]. Additionally, the compound can undergo enzymatic deacylation by sphingolipid-ceramide deacylase to release the corresponding sphinganine base [19].

Physical Description

Solid

XLogP3

13.5

UNII

ZBD7T2NL63

Wikipedia

N-[(9Z)-octadecenoyl]sphinganine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphinganines (dihydroceramides) [SP0202]

Dates

Last modified: 08-15-2023

Explore Compound Types